

# 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile chemical properties

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## Compound of Interest

Compound Name: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

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An In-Depth Technical Guide to the Chemical Properties of **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** is a heterocyclic aromatic organic compound featuring a pyrrole ring substituted with an amino group at the 5-position, a carbonitrile group at the 3-position, and a tert-butyl group at the 1-position.<sup>[1]</sup> This molecule serves as a valuable building block in synthetic organic chemistry and is of interest to researchers in pharmaceutical development and material science.<sup>[1]</sup> The unique arrangement of its functional groups—a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile group), and a bulky lipophilic group (tert-butyl)—provides a scaffold for creating more complex molecules with potential biological activity.<sup>[1]</sup>

The pyrrole core is a fundamental structure found in numerous pharmaceuticals, including anti-inflammatory, anticancer, and antibiotic agents, highlighting the importance of substituted pyrroles like this one as intermediates in drug discovery.<sup>[2][3]</sup>

## Core Chemical Properties

The physical and chemical properties of **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	269726-49-0	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	163.22 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Yellow or orange solid	<a href="#">[5]</a>
Melting Point	115-117 °C	<a href="#">[1]</a>
Boiling Point	319.9 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.04 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	147.3 °C	<a href="#">[1]</a>
Vapor Pressure	0.000328 mmHg at 25 °C	<a href="#">[1]</a>
Refractive Index	1.543	<a href="#">[1]</a>
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C	
Hazard Class	IRRITANT	<a href="#">[1]</a>

## Reactivity and Potential Applications

**5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** is primarily used as a synthetic intermediate for preparing more complex organic compounds and potential pharmaceuticals.[\[1\]](#) The amino group on the pyrrole ring is a key site for further functionalization. For instance, it can react with aldehydes to form Schiff bases (imines), which can then be reduced to secondary amines.[\[6\]](#) This reactivity makes it a versatile precursor for creating libraries of compounds for drug screening.

While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules of therapeutic interest.[\[1\]](#) The broader class of

substituted pyrroles has shown promise in various therapeutic areas, including the development of anticancer agents and kinase inhibitors.[2][7] Therefore, this compound is a valuable starting material for research programs aimed at discovering novel therapeutic agents.[1]

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-pyrrolylimines using **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** as a starting material, adapted from a published procedure.[6] This solvent-free, microwave-assisted method demonstrates the compound's utility in modern, efficient chemical synthesis.[8][9]

Objective: To synthesize (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles.

Materials:

- **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** (2.0 mmol)
- Substituted (hetero)aromatic aldehyde (e.g., p-chlorobenzaldehyde) (2.0 mmol)
- 10 ml sealable oven-dried tubular reaction vessel
- Microwave synthesizer
- Silica gel for flash chromatography
- Solvents for chromatography (n-pentane, CH<sub>2</sub>Cl<sub>2</sub>)

Procedure:

- A 10 ml sealable, oven-dried tubular reaction vessel is charged with the (hetero)aromatic aldehyde (2.0 mmol) and **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** (2.0 mmol).[6]
- The resulting mixture is sealed and subjected to microwave irradiation at 120 °C for 30 minutes.[6]
- After the reaction is complete, the mixture is cooled to 55 °C (328 K) in a flow of air.[6]

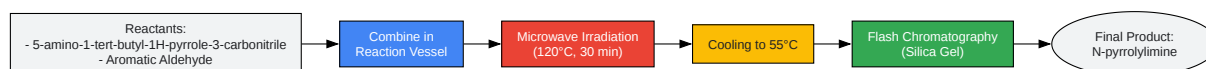
- The crude product is then purified by flash chromatography on a silica gel column.[6]
- The column is eluted with a mixture of n-pentane and CH<sub>2</sub>Cl<sub>2</sub> (1:1 v/v) to yield the pure N-pyrrolylimine product.[6]

This protocol highlights an efficient, solvent-free condensation reaction, which is a key advantage in green chemistry applications.[9][10]

## Visualizations

### Experimental Workflow

The diagram below illustrates the workflow for the microwave-assisted synthesis of N-pyrrolylimines from **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile**.



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Caption: Microwave-assisted synthesis workflow.

## Signaling Pathways

There is no specific information available in the searched literature detailing the direct involvement of **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** in defined cellular signaling pathways. However, the broader class of complex, substituted pyrrole derivatives has been investigated for various biological activities. For example, certain tetrasubstituted pyrroles have been designed to mimic protein hot-spot residues and have shown potential as anticancer agents by interacting with pathways such as the p53-MDM2 complex.[11] The subject compound should be considered a starting material for the synthesis of more elaborate structures that may be designed to target such pathways.

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